2-(p-Octylphenoxy)ethanol
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-(p-Octylphenoxy)ethanol consists of 16 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C16H26O2/c1-2-3-4-5-6-7-10-15-11-8-9-12-16(15)18-14-13-17/h8-9,11-12,17H,2-7,10,13-14H2,1H3
. Physical And Chemical Properties Analysis
The molecular weight of 2-(p-Octylphenoxy)ethanol is 250.38 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 10 . The exact mass is 250.193280068 g/mol, and the monoisotopic mass is 250.193280068 g/mol . The topological polar surface area is 29.5 Ų .Scientific Research Applications
Extraction and Environmental Impact
Extraction from Aqueous Solutions : 2-(4-hydroxyphenyl)ethanol, a phenolic alcohol common in olive mill wastewater, has been extracted using emulsion liquid membranes. This method tests the effect of additives on solute permeation, contributing to understanding the extraction mechanisms of similar compounds (Reis et al., 2006).
Environmental Effects : Para-Nonylphenol, a related compound, has been shown to affect cytokine secretion in the human placenta. This raises concerns about the environmental impact and maternal exposure to endocrine disruptors during pregnancy (Bechi et al., 2009).
Biological Activity and Applications
Cytochrome P-4502E1 Role : Cytochrome P-4502E1 (2E1), involved in ethanol metabolism, illustrates the potential role of related compounds in liver metabolism and the activation of xenobiotics to hepatotoxic or carcinogenic products (Lieber, 1997).
Biogenic Amine Metabolites in Rats : Studies on ethanol-treated rats showed alterations in brain concentrations of biogenic amine metabolites, suggesting implications for the central metabolism of biogenic amines (Karoum et al., 1976).
Chemistry and Molecular Studies
Smiles Rearrangement Study : The general-base-catalysed Smiles rearrangement of 2-(p-nitrophenoxy)ethylamine to 2-(p-nitroanilino)ethanol shows how related compounds undergo significant molecular transformations, highlighting their versatility in chemical reactions (Knipe et al., 1984).
Isoquinoline Syntheses : The use of Norphenylephrine derivatives in the synthesis of isoquinolines, involving 2-amino-(3-hydroxyphenyl) ethanol, demonstrates the role of similar compounds in the creation of complex heterocyclic structures (Kametani et al., 1970).
Safety and Toxicology
- Toxicological Studies : Toxicologic studies on p-tertiary octylphenoxy-polyethoxy ethanols (related compounds) indicate their limited absorption in rats and dogs, suggesting low acute oral toxicity (Larson et al., 1963).
Safety And Hazards
properties
IUPAC Name |
2-(4-octylphenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)18-14-13-17/h9-12,17H,2-8,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNQPLPANNDEGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865310 | |
Record name | 2-(4-Octylphenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Octylphenoxy)ethanol | |
CAS RN |
51437-89-9, 26636-32-8 | |
Record name | 4-Octylphenol monoethoxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51437-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethoxylated 4-octylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26636-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(p-Octylphenoxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051437899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Octylphenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(p-octylphenoxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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